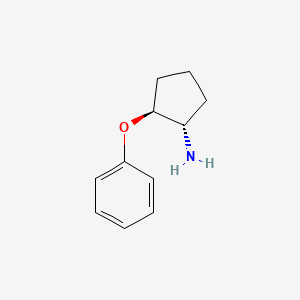
4-Iodo-butyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodobutan-1-amine is an organic compound with the molecular formula C₄H₁₀IN It is a primary amine where an iodine atom is attached to the fourth carbon of a butane chain, with an amine group (-NH₂) at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-iodobutanol with ammonia or an amine under suitable conditions. Another method includes the substitution reaction of 4-iodobutyl halide with an amine.
Industrial Production Methods: Industrial production of 4-iodobutan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodobutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation and Reduction: Products include imines, secondary amines, and other oxidized or reduced forms.
Applications De Recherche Scientifique
4-Iodobutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-iodobutan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The iodine atom can participate in halogen bonding, further affecting molecular interactions.
Comparaison Avec Des Composés Similaires
1-Iodobutane: Similar in structure but lacks the amine group.
4-Bromobutan-1-amine: Similar but with a bromine atom instead of iodine.
4-Chlorobutan-1-amine: Similar but with a chlorine atom instead of iodine.
Propriétés
Formule moléculaire |
C4H10IN |
|---|---|
Poids moléculaire |
199.03 g/mol |
Nom IUPAC |
4-iodobutan-1-amine |
InChI |
InChI=1S/C4H10IN/c5-3-1-2-4-6/h1-4,6H2 |
Clé InChI |
FBLUXUNATQRVPQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCI)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)


![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)


![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)

![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)
